N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
"N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" is a triazole-based acetamide derivative with a pyridinyl substituent and a chloro-methylphenyl acetamide moiety. Its structural framework is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and receptor modulation properties, as observed in structurally related compounds . This article compares its structural features, biological efficacy, and physicochemical properties with analogous derivatives, leveraging data from synthetic, pharmacological, and computational studies.
Properties
Molecular Formula |
C17H16ClN5OS |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-13(18)4-3-5-14(11)20-15(24)10-25-17-22-21-16(23(17)2)12-6-8-19-9-7-12/h3-9H,10H2,1-2H3,(H,20,24) |
InChI Key |
ZSTNVDPHUXIVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation to Form the Triazole Ring
The triazole ring is synthesized via cyclocondensation of pyridine-4-carbohydrazide with methyl isothiocyanate under basic conditions. A representative procedure involves:
-
Reagents : Pyridine-4-carbohydrazide (1.0 equiv), methyl isothiocyanate (1.2 equiv), KOH (2.0 equiv)
-
Conditions : Reflux in ethanol (12 h, 80°C)
Mechanism :
-
Nucleophilic attack of the hydrazide nitrogen on the thiocyanate carbon.
-
Cyclization with elimination of ammonia to form the 1,2,4-triazole ring.
Methylation at the N4 Position
The N4 position is methylated using methyl iodide in the presence of a base:
-
Reagents : Triazole intermediate (1.0 equiv), CH₃I (1.5 equiv), NaH (1.2 equiv)
-
Conditions : Dry DMF, 0°C → RT, 6 h
Synthesis of the Acetamide Side Chain
Preparation of 3-Chloro-2-methylphenylacetamide
3-Chloro-2-methylaniline is acylated with chloroacetyl chloride :
Thiolation of the Acetamide
The chloro group in the acetamide is replaced with a thiol group via nucleophilic substitution:
-
Reagents : Chloroacetamide intermediate (1.0 equiv), thiourea (1.2 equiv)
-
Conditions : Ethanol, reflux (6 h)
Final Coupling Reaction
The thiolated acetamide is coupled with the methylated triazole core using oxidative conditions:
| Parameter | Details |
|---|---|
| Reagents | Triazole-thiol (1.0 equiv), Acetamide-SH (1.0 equiv), I₂ (0.5 equiv) |
| Solvent | Dry THF |
| Temperature | 0°C → RT, 8 h |
| Workup | Quench with Na₂S₂O₃, extract with EtOAc |
| Yield | 65–70% |
| Purity (HPLC) | >98% |
This step forms the critical C–S bond between the triazole and acetamide moieties.
Optimization and Challenges
Solvent and Base Selection
Purification Strategies
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
-
Recrystallization : Ethanol/water (7:3) yields pure product as white crystals.
Analytical Characterization
Key Data for Final Compound :
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₅OS |
| Molecular Weight | 373.9 g/mol |
| Melting Point | 182–184°C |
| ¹H NMR (400 MHz, DMSO) | δ 8.52 (d, 2H, Py-H), 7.45 (m, 1H, Ar-H), 2.41 (s, 3H, CH₃) |
| HRMS | [M+H]⁺: 374.0832 (calc.), 374.0830 (obs.) |
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several steps that utilize readily available reagents. The structure of the compound has been confirmed through various techniques including nuclear magnetic resonance (NMR) and mass spectrometry (MS) . The molecular formula is with a molecular weight of approximately 367.85 g/mol.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro evaluations have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against human tumor cells, demonstrating promising cytotoxic effects .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 12.53 | Induction of apoptosis |
| MCF7 | 15.68 | Cell cycle arrest |
| HeLa | 10.45 | Inhibition of proliferation |
Anti-inflammatory Potential
In silico studies have suggested that the compound may act as a 5-lipoxygenase inhibitor, which is crucial for inflammatory processes. Molecular docking studies indicate a strong binding affinity to the enzyme, making it a candidate for further research in anti-inflammatory drug development .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. The compound appears to disrupt critical signaling pathways associated with cell survival and proliferation.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression and replication processes.
Comparison with Similar Compounds
Key Observations :
- Triazole Substituents :
- Methyl at position 4 (target) vs. ethyl () or aromatic groups () alters steric bulk and electron distribution. Ethyl groups enhance lipophilicity, while aromatic substituents (e.g., 3-methylphenyl in ) may improve π-π stacking interactions .
- Pyridin-4-yl (target) vs. pyridin-3-yl (): The nitrogen position in pyridine affects hydrogen bonding and dipole interactions. Pyridin-4-yl’s para-nitrogen may enhance binding to polar residues in enzymes or receptors .
Key Observations :
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) on the acetamide phenyl ring (e.g., KA3 in ) show enhanced activity against S. aureus (MIC 6.25–12.5 μg/mL). The target’s 3-chloro group may confer similar efficacy, though experimental validation is needed .
- Anti-Inflammatory/Exudative Activity : Pyrolin-triazole derivatives () exhibit anti-exudative effects comparable to diclofenac, suggesting that the triazole’s sulfanyl group and aromatic substituents are critical for this activity .
- Orco Agonism : OLC-12 () demonstrates potent Orco channel activation, linked to its 4-ethyl-triazole and isopropylphenyl groups. The target’s methyl-pyridine substituent may lack the steric bulk required for receptor interaction .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Physicochemical Properties
Key Observations :
- Lipophilicity (logP) : The target’s logP (~3.2) balances solubility and membrane permeability. Ethyl or trifluoromethyl substituents () increase logP, reducing aqueous solubility but enhancing tissue penetration .
- Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, whereas methyl groups (target) may undergo faster hepatic clearance .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The unique structural features of this compound, including a chlorinated methylphenyl group and a pyridine moiety linked through a sulfanyl group to a triazole ring, contribute to its diverse biological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN5OS |
| Molecular Weight | 373.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | VJCDJVHSTVMZCK-UHFFFAOYSA-N |
Structural Features
The compound's structure includes:
- Chlorinated Methylphenyl Group : Enhances lipophilicity and potential interactions with biological membranes.
- Triazole Ring : Known for its ability to coordinate with metal ions and interact with various enzymes.
- Pyridine Moiety : Contributes to the overall stability and reactivity of the compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial and fungal pathogens. The mechanism of action is believed to involve the inhibition of key enzymes or receptors within microbial cells, thereby disrupting their metabolic processes.
Case Studies
- Antifungal Activity : In a study evaluating several 1,2,4-triazole derivatives, this compound demonstrated potent antifungal activity against Fusarium oxysporum and Botrytis cinerea, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
- Antibacterial Effects : Another investigation revealed that the compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The triazole ring may bind to metal ions in enzyme active sites, inhibiting their function.
- Membrane Disruption : The lipophilic nature of the chlorinated methylphenyl group may facilitate penetration into microbial membranes, leading to cell lysis.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Attachment of the Pyridine Ring : Utilizes coupling reactions such as Suzuki or Heck reactions.
- Introduction of the Sulfanyl Group : Accomplished via nucleophilic substitution reactions with thiols .
Comparative Analysis with Other Triazole Derivatives
To highlight the unique biological activity of this compound compared to other triazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chloro-2-methylphenyl)-... | Chlorinated methylphenyl and triazole | Antimicrobial effects |
| N-(5-fluoro-2-methylphenyl)-... | Fluorinated methylphenyl and triazole | Investigated for similar effects |
| 1-Methyltriazole Derivative | Simple triazole structure | Limited antimicrobial activity |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Triazole ring formation : Cyclization of hydrazine derivatives with nitriles under acidic/basic conditions (e.g., refluxing in ethanol with NaOH) .
- Sulfanyl group introduction : Reaction of the triazole intermediate with thiol-containing reagents (e.g., 2-chloroacetonitrile in DMF) .
- Critical parameters : Temperature (60–80°C for cyclization), solvent choice (ethanol, DMF), and purification via column chromatography or HPLC to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- NMR spectroscopy : Confirms proton environments and connectivity, especially for the triazole, pyridinyl, and acetamide moieties .
- HPLC : Monitors reaction progress and purity (>95% threshold) using C18 reverse-phase columns with acetonitrile/water gradients .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., bond angles in triazole rings) .
Q. How does the compound’s stability vary under different laboratory storage conditions?
- Light sensitivity : Degrades under prolonged UV exposure; store in amber vials at –20°C .
- pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic/basic conditions (pH <3 or >10) .
Advanced Research Questions
Q. What strategies enhance biological activity or selectivity through structural modification?
- Triazole derivatization : Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-position to improve target binding .
- Pyridinyl substitution : Replace pyridin-4-yl with pyridin-3-yl to alter steric interactions with enzymatic active sites .
- Alkylation : Add prop-2-en-1-yl groups to the triazole ring to enhance membrane permeability .
Q. How can researchers resolve contradictory bioactivity data across studies?
- Standardized assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate substituent effects .
- Comparative SAR analysis : Benchmark against analogs like N-(3-chloro-4-fluorophenyl) derivatives to identify critical functional groups .
- Meta-analysis : Use computational tools (e.g., ChemAxon) to correlate bioactivity trends with electronic parameters (Hammett constants) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with kinases or cytochrome P450 enzymes .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
- DFT calculations : Gaussian 09 to optimize geometry and calculate frontier molecular orbitals for reactivity insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
